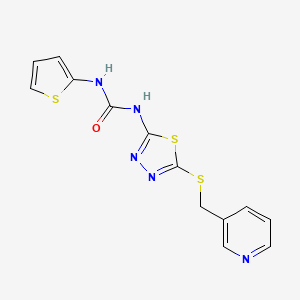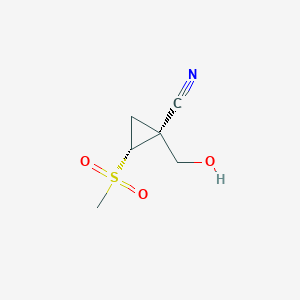![molecular formula C15H11NO3S B2655441 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid CAS No. 733795-46-5](/img/structure/B2655441.png)
2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid” is a chemical compound with the molecular formula C15H11NO3S . It is a derivative of benzoic acid, which is characterized by the presence of a benzoxazole group and a sulfanyl group attached to the benzoic acid molecule .
Synthesis Analysis
The synthesis of benzoxazole derivatives, such as “2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid”, often involves the reaction of 2-aminophenols with various compounds. For instance, benzoxazoles can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst . Another method involves a sequential one-pot procedure for the synthesis of 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis
The molecular weight of “2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid” is 285.32 . The structure of this compound includes a benzoxazole ring, a sulfanyl group, and a benzoic acid group .Physical And Chemical Properties Analysis
The density of “2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid” is predicted to be 1.42±0.1 g/cm3, and its boiling point is predicted to be 492.4±47.0 °C .Wissenschaftliche Forschungsanwendungen
Gut Function Regulation
Benzoic acid derivatives, similar in structure to "2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid," have been studied for their potential to regulate gut functions. Mao et al. (2019) reviewed how benzoic acid, used as an antibacterial and antifungal preservative in foods and feeds, might improve gut functions. This improvement includes the promotion of digestion, absorption, and barrier functions, suggesting a beneficial impact on health (Mao et al., 2019).
Antimicrobial Activity
Benzoxazinoids, closely related to benzoxazole derivatives, show promise as antimicrobial scaffolds. De Bruijn et al. (2018) provided an overview of the natural benzoxazinoids and evaluated their antimicrobial activity. They concluded that while natural monomeric benzoxazinoids might lack potent antimicrobial effects, the benzoxazin-3-one backbone could serve as a scaffold for designing potent antimicrobial compounds (De Bruijn et al., 2018).
Pharmacological Activities
Rosales-Hernández et al. (2022) reviewed the synthetic approaches and pharmacological activities of 2-guanidinobenzazoles, highlighting the diverse biological activities of benzazole derivatives. They emphasized the importance of the guanidine group in modifying the biological activity of these compounds, indicating the potential for developing new therapeutic agents (Rosales-Hernández et al., 2022).
Antioxidant Capacity
Benzoxazole derivatives have been explored for their antioxidant properties. Ilyasov et al. (2020) discussed the ABTS/PP decolorization assay of antioxidant capacity, shedding light on the potential antioxidant effects of benzoxazole compounds and their derivatives (Ilyasov et al., 2020).
Zukünftige Richtungen
The future directions for the study of “2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of biological activities exhibited by benzoxazole derivatives, these compounds may have potential applications in the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanylmethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-14(18)11-6-2-1-5-10(11)9-20-15-16-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUXINYILGLYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2655363.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2655369.png)



![2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2655376.png)
![5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2655377.png)



